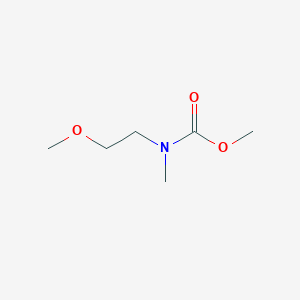
Methyl N-(2-methoxyethyl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-甲氧基乙基)甲基胺” is a chemical substance with the formula C4H11NO . It is related to 2-Methoxyethanol, which is used mainly as a solvent .
Synthesis Analysis
There is a study on the conformational analysis of quaternary ammonium-type ionic liquid cation, N,N-Diethyl-N-methyl-N-(2-methoxyethyl) Ammonium Cation . Another study discusses the mechanical, thermal, and microstructural analyses of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using small-angle and wide angle X-ray scattering (SAXS, WAXS) .
Chemical Reactions Analysis
The chemical reactions of related compounds involve reversible addition–fragmentation chain transfer (RAFT) and polyaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied .
Applications De Recherche Scientifique
Thermoresponsive Polymers
Methyl N-(2-methoxyethyl)-N-methylcarbamate: is utilized in the synthesis of thermoresponsive polymers. These polymers exhibit a unique property where they undergo a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). This property is leveraged to create materials that respond to temperature changes, which can be used in drug delivery systems where the polymer releases the drug in response to the body’s temperature .
Hydrophilic-Hydrophobic Balance
The compound is also used to adjust the hydrophilic-hydrophobic balance in copolymers. By altering this balance, researchers can control the solubility and interaction of polymers with biological systems. This is particularly useful in biomedical applications such as tissue engineering and biocompatible coatings .
Ionic Liquids
In the field of ionic liquids, Methyl N-(2-methoxyethyl)-N-methylcarbamate derivatives are explored for their potential applications. Ionic liquids are salts in the liquid state at room temperature and are known for their non-volatility and excellent thermal stability. They are used in a variety of applications, including green solvents, electrolytes, and in the pharmaceutical industry for drug production .
Electrochemical Applications
The electrochemical properties of ionic liquids containing Methyl N-(2-methoxyethyl)-N-methylcarbamate are studied for their use in energy storage devices. These ionic liquids can form stable electrical double layers at electrode interfaces, making them suitable for use in batteries and supercapacitors .
Energy Applications
Research into the energy applications of ionic liquids includes those derived from Methyl N-(2-methoxyethyl)-N-methylcarbamate . Their unique properties make them ideal candidates for designing electrolytes with low volatility and high ionic conductivity, which are essential for high-performance batteries and other energy devices .
Polymer Synthesis
The compound plays a role in the synthesis of various polymers through different polymerization techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the creation of polymers with controlled molar masses and low dispersities, which are important for creating consistent and reliable materials for industrial and research purposes .
Safety and Hazards
Mécanisme D'action
Mode of Action
It is believed to interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, it has been suggested that it could affect energy metabolism, phospholipid metabolism, and fatty acid metabolism . .
Pharmacokinetics
Related compounds with 2’-o-(2-methoxyethyl) modifications have been shown to be resistant to nuclease metabolism in both plasma and tissue, suggesting that methyl n-(2-methoxyethyl)-n-methylcarbamate may have similar properties .
Result of Action
Based on its potential targets and mode of action, it could potentially influence a variety of cellular processes, including cell signaling, metabolism, and gene expression .
Action Environment
The action, efficacy, and stability of Methyl N-(2-methoxyethyl)-N-methylcarbamate could potentially be influenced by a variety of environmental factors. These could include temperature, pH, and the presence of other molecules in the environment. Specific studies investigating these effects are currently lacking .
Propriétés
IUPAC Name |
methyl N-(2-methoxyethyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7(4-5-9-2)6(8)10-3/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPGSXBTQNTTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2-methoxyethyl)-N-methylcarbamate | |
CAS RN |
1173995-08-8 |
Source


|
| Record name | methyl N-(2-methoxyethyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2997492.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997496.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)

![3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2997503.png)
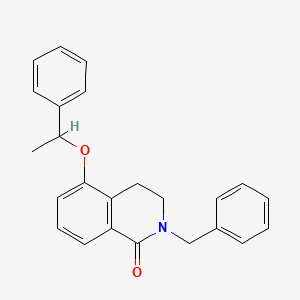

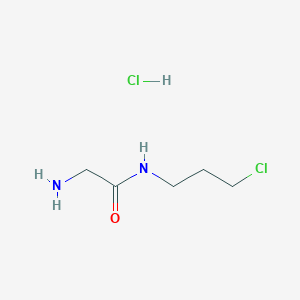
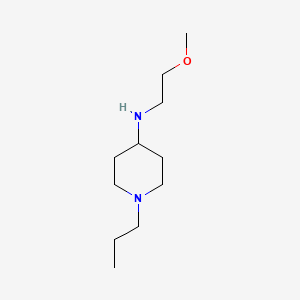
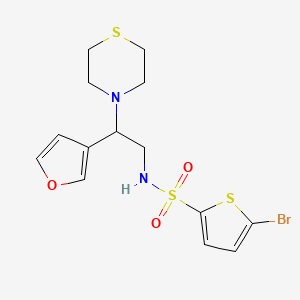
![2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine](/img/structure/B2997513.png)
